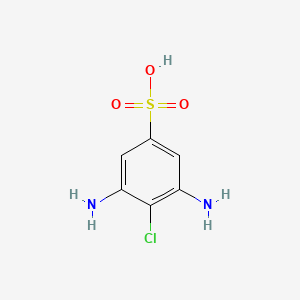
3,5-Diamino-4-chlorobenzene sulfonic acid
Description
3,5-Diamino-4-chlorobenzene sulfonic acid is an organosulfur compound with the molecular formula C6H7ClN2O3S and a molecular weight of 222.649 g/mol . This compound is characterized by the presence of a benzenesulfonic acid group substituted with amino and chloro groups at specific positions on the benzene ring. It is a chiral molecule and is commonly used in various chemical and industrial applications.
Properties
CAS No. |
7057-68-3 |
|---|---|
Molecular Formula |
C6H7ClN2O3S |
Molecular Weight |
222.65 g/mol |
IUPAC Name |
3,5-diamino-4-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C6H7ClN2O3S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H,8-9H2,(H,10,11,12) |
InChI Key |
PIJNMVNHBRSTEJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1N)Cl)N)S(=O)(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)N)S(=O)(=O)O |
Other CAS No. |
7057-68-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3,5-diamino-4-chloro- typically involves the sulfonation of benzene followed by the introduction of amino and chloro substituents. One common method involves the reaction of benzene with concentrated sulfuric acid to form benzenesulfonic acid. This intermediate is then subjected to nitration and reduction reactions to introduce the amino groups at the 3 and 5 positions. Finally, chlorination is carried out to introduce the chloro group at the 4 position .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 3,5-diamino-4-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters are common practices in industrial settings to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-4-chlorobenzene sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid are used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted benzenes, and other functionalized aromatic compounds .
Scientific Research Applications
3,5-Diamino-4-chlorobenzene sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3,5-diamino-4-chloro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The presence of amino and chloro groups allows it to form strong interactions with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 3,4-diamino-: Similar structure but with amino groups at the 3 and 4 positions.
Benzenesulfonic acid, 4-chloro-: Contains a chloro group at the 4 position but lacks amino groups.
Sulfanilic acid: Contains a sulfonic acid group and an amino group but lacks a chloro group
Uniqueness
3,5-Diamino-4-chlorobenzene sulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for versatile reactivity and a wide range of applications in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


